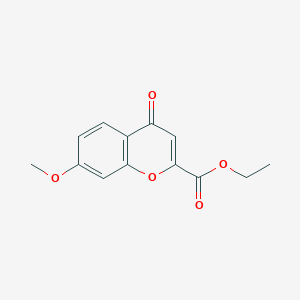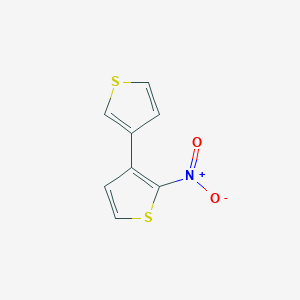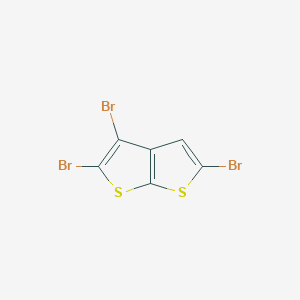
4H-1-Benzopyran-2-carboxylic acid, 7-methoxy-4-oxo-, ethyl ester
説明
4H-1-Benzopyran-2-carboxylic acid, 7-methoxy-4-oxo-, ethyl ester, commonly known as coumarin, is a naturally occurring compound found in many plants. Coumarin has been used in traditional medicine for centuries due to its anti-inflammatory, anticoagulant, and antimicrobial properties. In recent years, coumarin has gained significant attention from the scientific community due to its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of coumarin varies depending on its biological activity. Coumarin exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Coumarin exerts its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Coumarin exerts its antimicrobial activity by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA. Coumarin exerts its anticoagulant activity by inhibiting the activation of thrombin and factor Xa. Coumarin exerts its antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
生化学的および生理学的効果
Coumarin has been found to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of platelet aggregation, and reduction of oxidative stress. Coumarin has also been found to possess hepatoprotective, neuroprotective, and cardioprotective effects.
実験室実験の利点と制限
Coumarin has several advantages for lab experiments, including its low cost, availability, and ease of synthesis. Coumarin also exhibits a broad range of biological activities, making it a versatile compound for various experiments. However, coumarin has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the research on coumarin. One of the potential future directions is the development of novel coumarin derivatives with improved biological activities and reduced toxicity. Another future direction is the investigation of the molecular mechanisms underlying the biological activities of coumarin. Moreover, the potential therapeutic applications of coumarin in various diseases, such as cancer, inflammation, and microbial infections, need to be further explored. Additionally, the development of coumarin-based drug delivery systems for targeted drug delivery is another potential future direction.
合成法
Coumarin can be synthesized by several methods, including Perkin reaction, Pechmann condensation, and Knoevenagel condensation. The Perkin reaction involves the reaction of salicylaldehyde with acetic anhydride in the presence of sodium acetate. The Pechmann condensation involves the reaction of phenol with ethyl acetoacetate in the presence of sulfuric acid. The Knoevenagel condensation involves the reaction of salicylaldehyde with malonic acid in the presence of piperidine.
科学的研究の応用
Coumarin has been extensively studied for its various biological activities, including anticancer, anti-inflammatory, antimicrobial, anticoagulant, and antioxidant properties. Coumarin has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Coumarin has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Coumarin has been reported to exhibit antimicrobial activity against various bacteria and fungi. Moreover, coumarin has been found to possess anticoagulant activity by inhibiting the coagulation cascade. Coumarin has also been reported to exhibit antioxidant activity by scavenging free radicals.
特性
IUPAC Name |
ethyl 7-methoxy-4-oxochromene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-3-17-13(15)12-7-10(14)9-5-4-8(16-2)6-11(9)18-12/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQCROLDTZVZHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40191688 | |
| Record name | 4H-1-Benzopyran-2-carboxylic acid, 7-methoxy-4-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H-1-Benzopyran-2-carboxylic acid, 7-methoxy-4-oxo-, ethyl ester | |
CAS RN |
38322-74-6 | |
| Record name | 4H-1-Benzopyran-2-carboxylic acid, 7-methoxy-4-oxo-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038322746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-2-carboxylic acid, 7-methoxy-4-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B186766.png)



